![molecular formula C17H21N3O6 B2534262 8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021031-72-0](/img/structure/B2534262.png)
8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound 8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione family, which has been the subject of various synthetic and biological studies. These compounds are known for their potential pharmacological activities, including muscarinic agonism and myelostimulating effects.
Synthesis Analysis
The synthesis of related spirooxazolidine-2,4-dione derivatives has been explored through the modification of the 2,8-diazaspiro[4.5]decane skeleton, as seen in the synthesis of compounds with affinity for cortical M1 receptors . Similarly, the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-diones has been achieved using the Strecker reaction, which is a versatile method for constructing a wide array of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is often complex, with multiple chiral centers and substituents that can influence their biological activity. X-ray crystallography has been utilized to determine the relative stereochemistry of such compounds, providing insights into their three-dimensional conformation and potential interactions with biological targets .
Chemical Reactions Analysis
The reactivity of spirocyclic compounds can be manipulated by introducing various functional groups. For instance, the reaction of bromoacetyl spirodilactones with thiourea and substituted thioureas under Hansch reaction conditions has led to the formation of novel heterocycles . These reactions highlight the chemical versatility of the spirocyclic scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the trimethoxybenzoyl group can alter these properties, potentially affecting the compound's pharmacokinetics and pharmacodynamics. Although the specific properties of this compound are not detailed in the provided papers, the studies on related compounds offer a foundation for predicting such characteristics .
Scientific Research Applications
Synthesis and Crystal Structures
The synthesis of compounds involving the 3,4,5-trimethoxybenzyl group, such as 8-(3,4,5-trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and its analogs, demonstrates the chemical versatility of this molecular structure. These compounds are designed and synthesized through reactions involving 3,4,5-trimethoxybenzaldehyde and 6,10-dioxaspiro[4.5]decane-7,9-dione, highlighting the compound's potential in developing new chemical entities with distinct crystal structures. Their crystallographic analysis reveals varied bonding and three-dimensional network structures, offering insights into the compound's potential applications in materials science and molecular engineering (Zeng, Wang, & Jiang, 2018).
Antimicrobial and Detoxification Applications
Research into N-halamine-coated cotton demonstrates the compound's application in antimicrobial and detoxification contexts. The synthesis of specific derivatives and their bonding onto cotton fabrics for variable chlorine loading showcases an innovative approach to creating antimicrobial surfaces. These surfaces are effective against pathogens like Staphylococcus aureus and Escherichia coli O157:H7, and they can also detoxify harmful chemical agents, indicating the compound's potential in healthcare and environmental protection (Ren et al., 2009).
Pharmaceutical Research: Anemia Treatment
The compound's derivatives, particularly as spirohydantoins, have been explored for their efficacy as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (PHD) for anemia treatment. This research illustrates the compound's therapeutic potential, showing how its optimization led to significant erythropoietin (EPO) upregulation in preclinical models, positioning it as a promising candidate for anemia treatment through a short-acting PHD inhibitory mechanism (Vachal et al., 2012).
Chemical Safety and Environmental Assessment
The development of analytical methods for the quantification of substances migrating from food packaging into simulants involves the compound's derivatives. This research is crucial for ensuring food safety, highlighting the compound's role in developing sensitive and reliable analytical techniques for assessing the migration of potentially hazardous substances from packaging materials, thus ensuring consumer safety and compliance with regulatory standards (Tsochatzis, Gika, & Theodoridis, 2020).
Mechanism of Action
- The compound’s primary targets are not explicitly mentioned in the available literature. However, we can infer that it interacts with cellular components, particularly lipid bilayers, due to its amphiphilic nature .
Target of Action
Mode of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. This information is typically determined through safety testing and toxicity studies . Without specific safety data for “8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione”, it’s not possible to provide a detailed analysis of its safety and hazards.
properties
IUPAC Name |
8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-24-11-8-10(9-12(25-2)13(11)26-3)14(21)20-6-4-17(5-7-20)15(22)18-16(23)19-17/h8-9H,4-7H2,1-3H3,(H2,18,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJQSJDQIDAPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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